molecular formula C13H13N5OS2 B2531999 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 1421526-68-2

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2531999
CAS No.: 1421526-68-2
M. Wt: 319.4
InChI Key: QHEOTQGSWWEZMU-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates two key pharmacophoric motifs: a 4-methyl-2-(thiophen-2-yl)thiazole unit and a 1H-1,2,4-triazole ring, linked via an acetamide bridge. The thiazole core, a privileged structure in medicinal chemistry, is found in numerous clinically used drugs and is known to contribute to diverse biological activities by interacting with various enzymatic targets and receptors . The inclusion of the thiophene moiety is a common strategy to enhance π-π stacking interactions and influence the compound's electronic properties, thereby fine-tuning its binding affinity . Furthermore, the 1,2,4-triazole ring is a highly versatile heterocycle extensively documented for its broad spectrum of pharmacological properties, including anticancer, antimicrobial, antifungal, and anti-inflammatory activities . This specific structural combination makes the compound a valuable candidate for investigating new therapeutic agents. The primary research value of this compound lies in its potential as a multi-target agent for oncology and infectious disease research. Thiazole-containing compounds have demonstrated potent anticancer efficacy in preclinical models, with some derivatives showing equipotent activity against hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) cell lines compared to standard chemotherapeutics . The 1,2,4-triazole moiety further augments this potential, as triazole-based molecules are actively researched for their chemopreventive and chemotherapeutic effects on cancer, with some serving as advanced lead structures to overcome drug-resistant mutants . Concurrently, the structural features align with those of compounds evaluated for antimicrobial activity, suggesting utility in developing new anti-infective agents . Researchers are encouraged to explore its mechanism of action, which may involve interactions with critical biological targets such as kinases , although specific mechanistic studies on this exact compound are pending further investigation. This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS2/c1-9-11(21-13(17-9)10-3-2-4-20-10)5-15-12(19)6-18-8-14-7-16-18/h2-4,7-8H,5-6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEOTQGSWWEZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CN3C=NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS Number: 1421477-64-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N4OS3, with a molecular weight of approximately 320.45 g/mol. The compound features a thiazole moiety linked to a triazole structure, which is significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and triazole rings exhibit notable antimicrobial properties. For instance:

  • Synthesis and Testing : A study synthesized various thiazole derivatives and tested their antimicrobial activity against several bacterial strains. The results demonstrated that compounds with the thiazole structure showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria .
  • Mechanism of Action : The antimicrobial effect is believed to be linked to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines were measured, showing promising results in inhibiting cell proliferation .
    Cell LineIC50 (µM)
    A43123.30 ± 0.35
    U251 (Glioblastoma)<10
    WM793 (Melanoma)<30
    These results suggest that the presence of the thiazole and triazole rings contributes to enhanced cytotoxicity .
  • Structure Activity Relationship (SAR) : The SAR analysis indicated that modifications in the substituents on the thiazole and triazole rings significantly affect the anticancer activity. For example, electron-donating groups like methyl at specific positions enhance activity against cancer cells.

Anticonvulsant Activity

N-containing heterocycles like triazoles have been reported to possess anticonvulsant properties:

  • Testing on Animal Models : Studies have shown that derivatives of triazoles can protect against seizures induced by pentylenetetrazole (PTZ), indicating potential for developing anticonvulsant medications .
  • Mechanism Insights : The anticonvulsant activity may be attributed to the modulation of neurotransmitter systems or ion channels involved in seizure propagation .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Thiazoles in Clinical Trials : Various thiazole derivatives have entered clinical trials due to their promising biological activities. For example, compounds similar to this compound have shown effectiveness in preclinical models for treating cancers and infections.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit promising anticancer properties. The incorporation of thiazole and triazole moieties in N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide enhances its ability to inhibit cancer cell proliferation. Studies have shown that such compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as chemotherapeutic agents .

1.2 Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its structure allows it to interact effectively with microbial enzymes and cell membranes, leading to bactericidal effects. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi .

1.3 Anticonvulsant Effects
The anticonvulsant properties of triazole derivatives have been explored extensively. Compounds similar to this compound have been found to modulate voltage-gated sodium channels, which are crucial in the management of epilepsy and other seizure disorders .

Agricultural Applications

2.1 Fungicides
The compound's thiazole and triazole components are known for their fungicidal properties. Research indicates that derivatives can effectively control fungal diseases in crops, enhancing agricultural productivity while minimizing the use of traditional fungicides .

2.2 Plant Growth Regulators
There is emerging evidence suggesting that this compound may act as a plant growth regulator, promoting growth and resistance to environmental stressors. This application could be particularly beneficial in enhancing crop yields under adverse conditions .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency: Thiazolidinone derivatives () achieved higher yields (90%) compared to triazole-phenyl analogs (42–70%), suggesting that ring saturation and substituent complexity impact reaction efficiency .
  • Bioactivity Trends : Thiazole and thiadiazole derivatives () demonstrate that electron-withdrawing groups (e.g., carbonyl, fluorine) enhance anticancer and antimicrobial activities. The target’s triazole group may similarly modulate electronic properties to improve binding.
  • Structural Flexibility : Thiophene incorporation (–7) offers modularity in drug design, though the target’s fused thiophene-thiazole system may limit rotational freedom compared to flexible thioacetamide linkers.

Q & A

Q. Tables

Key Synthetic Parameters ConditionsYield (%)Purity (HPLC)Reference
Phenoxyacetyl chloride reactionDioxane, 25°C, 12 h65–78>95%
Hydrazine hydrate refluxPropan-2-ol, 3–4 h70–8598%
Chloroacetyl chloride couplingTriethylamine, 20–25°C60–7592–97%
Biological Activity Summary Pathogen/ModelEC₅₀/IC₅₀ (µg/mL)Reference
Antimicrobial (Xanthomonas oryzae)Agar dilution assay35.2
Antiproliferative (MCF-7 cells)MTT assay12.5 µM

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